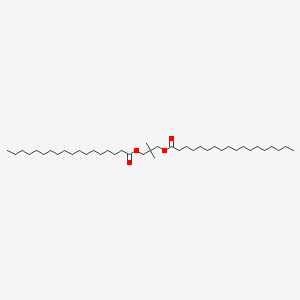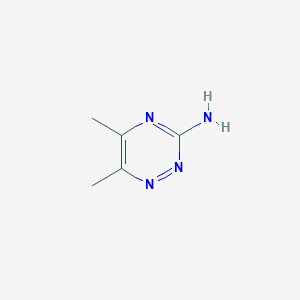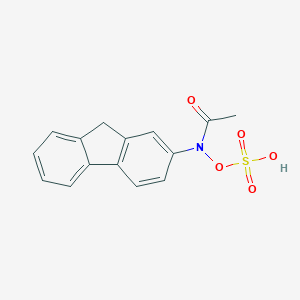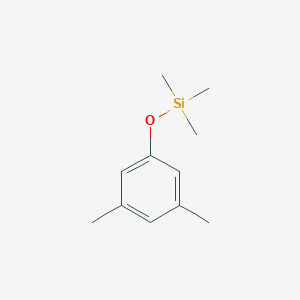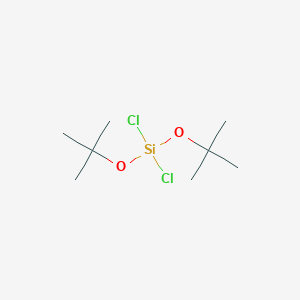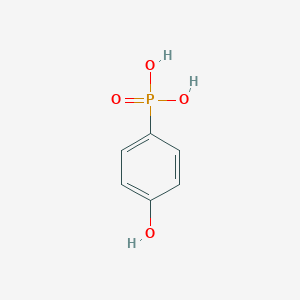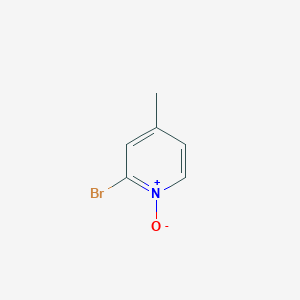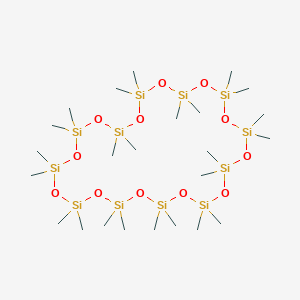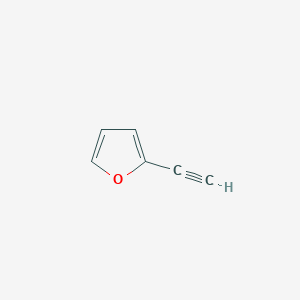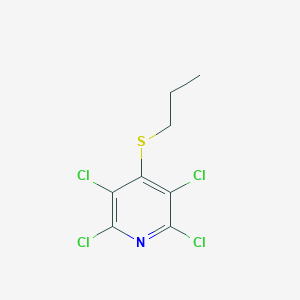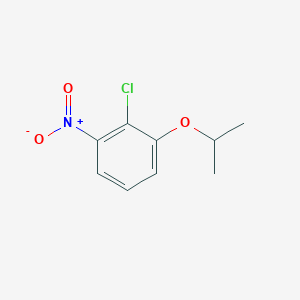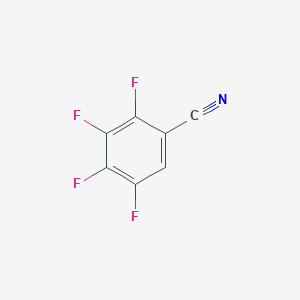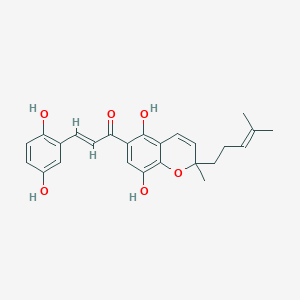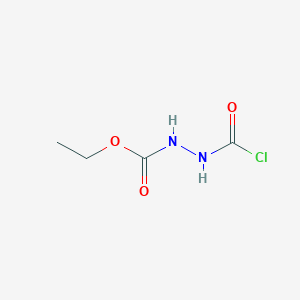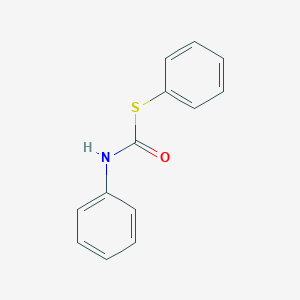
S-phenyl N-phenylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-phenyl N-phenylcarbamothioate is an organic compound with the molecular formula C13H11NOS. It is also known by other names such as S-phenyl N-(phenyl)thiocarbamate and carbanilic acid, thio-, S-phenyl ester . This compound is characterized by the presence of a thiocarbamate group, which is a functional group containing sulfur, nitrogen, and carbon atoms.
Méthodes De Préparation
The synthesis of carbamothioic acid, phenyl-, S-phenyl ester can be achieved through various methods. One common synthetic route involves the reaction of phenyl isothiocyanate with phenol in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired ester product . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Carbamothioic acid, phenyl-, S-phenyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiocarbamate group to a thiol or amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Carbamothioic acid, phenyl-, S-phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiocarbamate derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of carbamothioic acid, phenyl-, S-phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The thiocarbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Carbamothioic acid, phenyl-, S-phenyl ester can be compared with other similar compounds, such as:
Carbamic acid, phenyl ester: This compound has a similar structure but lacks the sulfur atom present in carbamothioic acid, phenyl-, S-phenyl ester.
Phenylthiocarbamate: Another related compound, which also contains a thiocarbamate group but with different substituents.
The uniqueness of carbamothioic acid, phenyl-, S-phenyl ester lies in its specific functional groups and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
4910-32-1 |
|---|---|
Formule moléculaire |
C13H11NOS |
Poids moléculaire |
229.3 g/mol |
Nom IUPAC |
S-phenyl N-phenylcarbamothioate |
InChI |
InChI=1S/C13H11NOS/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15) |
Clé InChI |
UYPBGBOVAQEVJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)SC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)SC2=CC=CC=C2 |
| 4910-32-1 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


